5-Bromo-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYAMUDOJYCKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499150 | |
| Record name | 5-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68336-81-2 | |
| Record name | 5-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 1,6 Naphthyridine and Analogues
Synthesis of 5-Bromo-1,6-naphthyridine Derivatives and Intermediates
The creation of brominated naphthyridine derivatives often begins with the synthesis of key intermediates, such as functionalized naphthyridinones and halogenated naphthyridine carboxylates.
The synthesis of brominated naphthyridinones serves as a foundational step for creating more complex molecules. A common method involves the direct bromination of a parent naphthyridinone. For instance, 8-Bromo-1,6-naphthyridine-5(6H)-one can be prepared by treating 1,6-naphthyridine-5(6H)-one with N-bromosuccinimide (NBS) in 1,2-dichloroethane (B1671644) at room temperature. umich.edu This reaction proceeds via electrophilic aromatic substitution, yielding a nearly pure product after filtration. umich.edu
Another key intermediate, 5-bromo-1,6-naphthyridin-2(1H)-one, is utilized in the preparation of C(5)-substituted analogs, which have been investigated as inhibitors of cAMP PDE III. nih.gov The synthesis of these compounds highlights the importance of brominated intermediates in developing pharmacologically active agents. nih.gov
| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 8-Bromo-1,6-naphthyridine-5(6H)-one | 1,6-naphthyridine-5(6H)-one | N-Bromosuccinimide (NBS) | 1,2-dichloroethane | 25 ºC, 3.5 h | ~90% (crude) | umich.edu |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | 2-(4-Cyano-3-pyridyl)propionitrile | Anhydrous Hydrogen Bromide | Not specified (Microwave) | Microwave irradiation | 79.8% | scispace.com |
| 1,3-Dibromo-2,6-naphthyridine | 3-Amino-1-bromo-2,6-naphthyridine | Sodium Nitrite, Hydrobromic Acid | Not specified | -4 to -2 ºC | 72% | derpharmachemica.com |
This table presents a selection of synthetic methods for functionalized brominated naphthyridinones and their precursors based on available research findings.
Halogenated naphthyridine carboxylates are valuable intermediates, often serving as precursors for further functionalization through cross-coupling reactions. A notable example is the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for naphthyridone derivatives. researchgate.netscielo.org.mx An efficient, microwave-assisted, two-step method based on the Grohe-Heitzer reaction has been developed for its preparation, significantly reducing reaction times compared to conventional heating. researchgate.netscielo.org.mx The process involves the reaction of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with acetic anhydride (B1165640) and triethyl orthoformate under microwave irradiation. scielo.org.mx
Similarly, ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate can be synthesized by heating ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate with phosphorus oxychloride. prepchem.com The synthesis of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate provides a key substrate for regioselective palladium-catalyzed cross-coupling reactions, allowing for the differential functionalization of the naphthyridine core. researchgate.net
| Product | Starting Material | Reagents | Conditions | Yield | Ref. |
| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Acetic anhydride, Triethyl orthoformate, NH₃ or (NH₄)₂CO₃ | Microwave irradiation, 140ºC | 73% (one-pot) | scielo.org.mx |
| Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Phosphorus oxychloride | 60°C, 1 hour | ~81% | prepchem.com |
| Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro Current time information in Bangalore, IN.nih.govnaphthyridine-3-carboxylate | Nalidixic acid ethyl ester | Bromine, Acetic acid | Not specified | Very good | clockss.org |
| Methyl (2E)-3-(8-bromo-10-chloro-3,4-dihydrobenzo[b] Current time information in Bangalore, IN.connectjournals.comnaphthyridin-2(1H)-yl)prop-2-enoate | Not specified | Not specified | Not specified | 67% | mdpi.com |
This table summarizes synthetic routes to various halogenated naphthyridine carboxylates, highlighting the reagents and conditions employed.
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated naphthyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are widely used to introduce a diverse range of substituents onto the naphthyridine scaffold. researchgate.netclockss.orgbeilstein-journals.org
The site-selective Suzuki-Miyaura cross-coupling of 5,7-dichloro-1,6-naphthyridine (B1340720) demonstrates the regioselectivity achievable with these methods, where the initial reaction occurs preferentially at the 5-position. researchgate.net This chemo-selectivity is also observed in the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids, where the reaction favors the bromide group over the tosylate. researchgate.net This allows for sequential, one-pot reactions with different boronic acids to create 1,6-naphthyridine-7-carboxylates with two distinct aryl groups at the 5- and 8-positions. researchgate.net
Palladium-catalyzed reactions have been instrumental in synthesizing various C-6 and C-3 substituted 1,8-naphthyridines. clockss.org For example, ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro Current time information in Bangalore, IN.nih.govnaphthyridine-3-carboxylate undergoes Suzuki coupling with phenylboronic acid and Heck-type reactions with various reagents to yield a range of substituted naphthyridines. clockss.org These catalytic methods are essential for building the complex molecular architectures required for potent and selective enzyme inhibitors, such as those targeting phosphodiesterase type 4D (PDE4D). nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
| Suzuki-Miyaura | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | Palladium acetate, o-(di-tert-butylphosphino)biphenyl | 5-Aryl-7-chloro-1,6-naphthyridine | researchgate.net |
| Suzuki-Miyaura | Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acids | Not specified | 5-Aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | researchgate.net |
| Heck | Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro Current time information in Bangalore, IN.nih.govnaphthyridine-3-carboxylate | Alkenes | Palladium(II) acetate, Triphenylphosphine | 6-Vinyl-substituted 1,8-naphthyridine (B1210474) | clockss.org |
| Negishi | 4-Bromobenzo[c] derpharmachemica.combeilstein-journals.orgnaphthyridine | Aryl iodides | Pd(dba)₂, P(2-furyl)₃ | 4,5-Disubstituted benzo[c] derpharmachemica.combeilstein-journals.orgnaphthyridines | beilstein-journals.org |
This table showcases examples of palladium-catalyzed cross-coupling reactions used to functionalize halogenated naphthyridine cores.
Green Chemistry Approaches in Brominated Naphthyridine Synthesis
In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area. scispace.comderpharmachemica.comconnectjournals.com
The synthesis of brominated 2,6-naphthyridine (B1209661) derivatives has been achieved using microwave irradiation, which promotes the cyclization of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide. scispace.comderpharmachemica.com This method is described as easy, efficient, clean, and environmentally benign, affording products in excellent yields and high purity under eco-friendly conditions. scispace.comderpharmachemica.com For example, 3-amino-1-bromo-2,6-naphthyridine was prepared in over 80% yield using this microwave-promoted approach. derpharmachemica.com
Water is also being explored as a green solvent for naphthyridine synthesis. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in water. rsc.orgnih.gov A greener method for synthesizing substituted 1,8-naphthyridines uses 2-aminonicotinaldehyde and various carbonyl partners in water, resulting in high yields. rsc.org The use of choline (B1196258) hydroxide, a metal-free and non-toxic catalyst, in water further enhances the green credentials of this synthetic route. nih.gov These developments indicate a shift towards more sustainable practices in the synthesis of brominated naphthyridines and their analogues, even if direct examples for this compound are not yet prevalent.
| Green Approach | Reaction | Substrates | Conditions | Benefit | Ref. |
| Microwave Irradiation | Cyclization | 4-Cyano-3-pyridylacetonitrile, HBr | Microwave irradiation | Rapid, efficient, clean, high yield | derpharmachemica.com |
| Microwave Irradiation | Grohe-Heitzer Reaction | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Microwave, 140°C | Reduced reaction time and steps | researchgate.netscielo.org.mx |
| Water as Solvent | Friedländer Reaction | 2-Aminonicotinaldehyde, Carbonyl compounds | Water | Avoids toxic organic solvents, high yield | rsc.org |
| "On-Water" Reaction | Multi-component reaction | Isatin, Malononitrile, 3-Aminopyrazole | Water | Short reaction time, reduced waste, transition metal-free | rsc.org |
This table highlights various green chemistry approaches applied to the synthesis of naphthyridines and their halogenated precursors.
Reactivity and Mechanistic Investigations of 5 Bromo 1,6 Naphthyridine Systems
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the 5-position of the 1,6-naphthyridine (B1220473) ring is susceptible to nucleophilic substitution, a reaction characteristic of many halogenated naphthyridines. cymitquimica.com This reactivity allows for the introduction of a variety of functional groups, making it a valuable intermediate in organic synthesis. smolecule.com For instance, the bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system enhances the electrophilicity of the carbon to which the bromine is attached, facilitating these substitution reactions. smolecule.com
Studies on related bromo-naphthyridine isomers have shown that reactions with nucleophiles like potassium amide in liquid ammonia (B1221849) can lead to the formation of amino-naphthyridines. evitachem.comresearchgate.net For example, both 3-bromo- (B131339) and 4-bromo-1,5-naphthyridine (B1283561) react to form a mixture of 3-amino- and 4-amino-1,5-naphthyridine. researchgate.net This suggests that 5-Bromo-1,6-naphthyridine could similarly yield 5-amino-1,6-naphthyridine under appropriate conditions. The reaction likely proceeds through either a direct SNAr mechanism or an elimination-addition pathway involving a didehydro-naphthyridine intermediate. evitachem.com
The following table provides examples of nucleophilic substitution reactions on bromo-naphthyridine systems, illustrating the versatility of this transformation.
| Reactant | Nucleophile | Product | Reference |
| 3-Bromo-1,5-naphthyridine | KNH₂/NH₃ (liq.) | 3-Amino-1,5-naphthyridine & 4-Amino-1,5-naphthyridine | researchgate.net |
| 4-Bromo-1,5-naphthyridine | KNH₂/NH₃ (liq.) | 3-Amino-1,5-naphthyridine & 4-Amino-1,5-naphthyridine | researchgate.net |
| 2-Bromo-1,5-naphthyridine | KNH₂/NH₃ (liq.) | 2-Amino-1,5-naphthyridine | researchgate.net |
| 4-Bromo-1-chloro-1,6-naphthyridine | Sodium methoxide | 4-Bromo-1-methoxy-1,6-naphthyridine | umich.edu |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atom provides a reactive handle for various coupling partners, enabling the synthesis of a diverse array of substituted 1,6-naphthyridines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a widely used method for creating C-C bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the 5-position.
Research on related dihalo-1,6-naphthyridine systems demonstrates the feasibility and regioselectivity of this reaction. For instance, in 5,7-dichloro-1,6-naphthyridine (B1340720), the Suzuki-Miyaura coupling occurs preferentially at the 5-position. evitachem.comresearchgate.net Similarly, in a methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate system, the reaction with one equivalent of an arylboronic acid resulted in the selective formation of the 5-aryl derivative, highlighting the higher reactivity of the bromide group compared to the tosyloxy group. researchgate.net These findings suggest that this compound would readily undergo Suzuki-Miyaura coupling.
The general conditions for Suzuki-Miyaura coupling of bromo-naphthyridines involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of toluene (B28343) and methanol (B129727) or dioxane and water. researchgate.netclockss.org
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions on bromo-naphthyridine derivatives.
| Substrate | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 5-Aryl-7-chloro-1,6-naphthyridine | - | researchgate.net |
| Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acid (1 equiv.) | Pd(dppf)Cl₂/Na₂CO₃ | Methyl 5-aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | - | researchgate.net |
| Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro naphthyridine-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Ethyl 6-phenyl-1-ethyl-7-methyl-4-oxo-1,4-dihydro naphthyridine-3-carboxylate | 80% | clockss.org |
Negishi Cross-Coupling
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is also applicable to the functionalization of this compound.
While specific examples for this compound are not prevalent in the provided search results, studies on analogous systems demonstrate the utility of this reaction. For instance, the Negishi coupling of 2-bromo-6-tributylstannylpyridine with 2-thiophenyl zinc chloride has been used to synthesize complex substituted naphthyridines. Another example involves the reaction of a metalated 4-bromobenzo[c] researchgate.netclockss.orgnaphthyridine with aryl iodides via a Negishi cross-coupling to yield the corresponding biaryls. beilstein-journals.org These examples suggest that this compound would be a suitable substrate for Negishi coupling with various organozinc reagents.
Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a means to introduce alkenyl substituents onto the 1,6-naphthyridine core. The reaction of this compound with various alkenes would lead to the formation of 5-alkenyl-1,6-naphthyridines.
Although direct examples for this compound are limited in the search results, the Heck reaction is a well-established method for the functionalization of halopyridines and related heterocycles. clockss.orgsmolecule.com For example, the synthesis of a 1,5-naphthyridine (B1222797) derivative was achieved through a Heck reaction of a substituted pyridine (B92270) with methyl acrylate. mdpi.comnih.gov This suggests that this compound would be a viable substrate for similar transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for synthesizing arylamines and has been applied to heteroaryl bromides. chemrxiv.orgnih.gov The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would provide a direct route to 5-amino-substituted 1,6-naphthyridines.
Recent advancements have even demonstrated the use of "naked nickel" complexes as catalysts for the amination of heteroaryl bromides, including 3-bromo-1,5-naphthyridine, which was coupled in high yield. chemrxiv.orgnih.gov This indicates that this compound is a promising candidate for this transformation, offering an alternative to traditional nucleophilic substitution methods.
Oxidation and Reduction Pathways
The 1,6-naphthyridine ring system can undergo both oxidation and reduction, leading to a variety of derivatives. The bromine atom at the 5-position can also be involved in or influence these reactions.
Oxidation: The naphthyridine core can be oxidized to form N-oxides. While specific studies on the oxidation of this compound were not found, the general reactivity of naphthyridines suggests that oxidation would likely occur at one or both of the nitrogen atoms. mdpi.com
Reduction: The 1,6-naphthyridine ring can be reduced to its dihydro or tetrahydro derivatives. smolecule.com For example, 1,6-naphthyridin-5(6H)-one can be hydrogenated to 1,2,3,4-tetrahydro-1,6-naphthyridin-5(6H)-one using palladium on carbon as a catalyst. umich.edu In the case of this compound, catalytic hydrogenation could potentially lead to both reduction of the ring and de-bromination, depending on the reaction conditions.
The bromine atom itself can be removed through reductive processes. For instance, reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the formation of the parent 1,6-naphthyridine. Interestingly, in some cases, the bromine atom can be stable under reductive conditions that target other functional groups. For example, the reduction of 3-bromo-5-(p-nitrophenyl)-1,6-naphthyridin-2(1H)-one with SnCl₂/HCl selectively reduces the nitro group, leaving the bromine atom intact.
Cycloaddition Reactions (e.g., Diels-Alder)
The 1,6-naphthyridine core, while being electron-deficient, can participate in cycloaddition reactions, particularly when incorporated into more complex molecular frameworks. The Diels-Alder reaction and other [4+2] cycloadditions serve as powerful tools for constructing polycyclic systems containing the 1,6-naphthyridine motif.
One notable application is the intramolecular Diels-Alder reaction of aryl oxazoles to synthesize benzo[h]-1,6-naphthyridine systems. ucla.educlockss.org This strategy was explored as a potential route to the antileukemic marine alkaloid, 2-bromoleptoclinidinone (B12806882). ucla.edu The general approach involves the cycloaddition of an oxazole (B20620) ring with a tethered alkene, such as a β-carbomethoxyacrylamide, to form the tricyclic benzo[h]-1,6-naphthyridine core. ucla.educlockss.org Although the initial target structure for 2-bromoleptoclinidinone was later revised, this work demonstrated the utility of the intramolecular Diels-Alder reaction for accessing these complex heterocyclic systems. ucla.edu
Another variant is the inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction. A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] ontosight.aismolecule.comnaphthyridines has been achieved through a copper bromide-catalyzed intramolecular [4+2] cycloaddition. researchgate.net In this process, an in situ generated electron-deficient heterodiene, bearing a tethered alkyne, undergoes cyclization followed by air oxidation to yield the fused naphthyridine products. researchgate.net
Furthermore, three-component reactions can lead to complex 1,6-naphthyridine derivatives. The reaction of isoquinolines (including bromo-substituted variants), dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines affords functionalized isoquinolino[1,2-f] ontosight.aismolecule.comnaphthyridines in good yields. beilstein-journals.orgnih.gov This reaction proceeds via the formation of a Huisgen 1,4-dipole from the isoquinoline (B145761) and the acetylenedicarboxylate, which then undergoes a cycloaddition with the dihydropyridine. beilstein-journals.org
Influence of Bromine Substitution on Reactivity Profiles
The presence and position of a bromine atom on the 1,6-naphthyridine ring system significantly influence its chemical reactivity. The bromine atom is a highly effective functional group that modulates the electronic properties of the heterocyclic core and serves as a versatile handle for further synthetic transformations.
The primary influence of the bromine substituent stems from its strong electron-withdrawing inductive effect. smolecule.com This effect reduces the electron density of the naphthyridine ring system, enhancing its electrophilic character. smolecule.comcymitquimica.com This increased electrophilicity makes the ring more susceptible to nucleophilic attack. The bromine atom itself is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions where it can be displaced by various nucleophiles such as amines, thiols, and alkoxides. smolecule.com
This reactivity is the cornerstone of the utility of bromo-1,6-naphthyridines in synthetic chemistry. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki and Stille couplings. vulcanchem.com These reactions allow for the introduction of aryl, alkyl, and other carbon-based substituents, enabling the construction of a diverse library of complex molecules from a single brominated precursor. ontosight.aivulcanchem.com For instance, the bromine at the 5-position in this compound is poised for such coupling reactions, providing a route to novel derivatives with potential applications in medicinal chemistry and materials science.
The position of the bromine atom can also direct reactivity. In di-substituted naphthyridines, the reactivity of one bromo-substituent over another can differ. For example, in 1,3-dibromo-4-methyl-2,6-naphthyridine, the bromine at the C-1 position is more susceptible to nucleophilic substitution than the one at C-3, a reactivity pattern analogous to that observed in halogenated isoquinolines. rroij.com This differential reactivity allows for selective functionalization of the naphthyridine core. The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also influenced by the bromine substitution, which can affect the molecule's stability and potential for photochemical reactions. smolecule.com
Applications of 5 Bromo 1,6 Naphthyridine Derivatives in Contemporary Research
Medicinal Chemistry and Drug Discovery Research
The unique structural features of 5-Bromo-1,6-naphthyridine derivatives have made them attractive candidates for investigation in various areas of medicinal chemistry. The presence of the bromine atom can enhance the biological activity of the parent compound and provides a reactive site for further chemical modifications.
Antimicrobial Activity Studies (e.g., DNA gyrase inhibition)
Derivatives of this compound have shown promise as antimicrobial agents, with a notable mechanism of action being the inhibition of DNA gyrase. nih.govmdpi.com This enzyme is crucial for bacterial DNA replication, making it a well-established target for antibacterial drugs. mdpi.com
Research has demonstrated that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold can enhance antibacterial activity. mdpi.com For instance, a study synthesizing four series of triazolylnaphthyridinone derivatives found that the 6-bromo derivatives were more potent than their non-brominated counterparts. nih.gov Specifically, 5-(4-methoxybanzamido)-triazolyl-6-bromonaphthyridinone exhibited an IC₅₀ value of 1.94 µg/ml against E. coli DNA gyrase, which is comparable to the established drug nalidixic acid (IC₅₀: 1.74 µg/ml). nih.gov
Another study on naphthyridine-3-thiosemicarbazides and their cyclized oxadiazole analogs also highlighted the positive impact of bromination on the naphthyridone skeleton, leading to a broader spectrum and enhanced antibacterial profile. researchgate.net These findings suggest that this compound derivatives are a promising framework for the discovery of new and potent antimicrobial agents. nih.govresearchgate.net
Table 1: DNA Gyrase Inhibition by this compound Derivatives
| Compound | Target Organism | IC₅₀ (µg/ml) | Reference |
| 5-(4-methoxybanzamido)-triazolyl-6-bromonaphthyridinone (7e) | E. coli | 1.94 | nih.gov |
| 7a | E. coli | 2.77 | nih.gov |
| 9d | E. coli | 3.21 | nih.gov |
| Naphthyridin-yl-3-thiosemicarbazide (7c) | S. aureus | 1.73 | researchgate.net |
| Oxadiazole (9b) | S. aureus | 3.36 | researchgate.net |
| Oxadiazole (10d) | K. pneumonia | 3.89 | researchgate.net |
Anticancer Potential Investigations
The anticancer potential of 1,6-naphthyridine (B1220473) derivatives, including those containing a bromine atom, is an active area of research. researchgate.netresearchgate.net These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. evitachem.com
Studies have shown that certain derivatives of 3-Bromo-1,6-naphthyridin-5(6H)-one exhibit significant cytotoxicity against human cancer cell lines. The modification of the 1,6-naphthyridine structure is seen as a key strategy to enhance this biological activity. For example, a series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives were synthesized and screened for their in vitro cytotoxicity, with some compounds showing potential antitumor activity. researchgate.net
Furthermore, research into the structure-activity relationship (SAR) of 1,6-naphthyridines aims to correlate their chemical structure with their anticancer effects. researchgate.net This includes molecular modeling studies to understand how these compounds interact with their biological targets. researchgate.net
Anti-inflammatory and Immunomodulatory Research
Naturally occurring and synthetic naphthyridine derivatives have demonstrated anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov Research has explored their ability to modulate the production of pro-inflammatory mediators. nih.gov
For instance, alopecuroides B and C, which are 1,6-naphthyridine alkaloid dimers, have shown strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in LPS-induced RAW 264.7 cells. nih.gov While direct studies on the anti-inflammatory effects of this compound itself are not extensively detailed in the provided results, the broader class of naphthyridines shows significant potential in this area. The synthesis of various 1,8-naphthyridine (B1210474) derivatives and their evaluation for anti-inflammatory activity, as indicated by the downregulation of proinflammatory cytokines, further supports the therapeutic potential of this compound class in inflammatory conditions. tandfonline.com
Enzyme Inhibition Mechanisms (e.g., phosphodiesterase III)
The inhibitory activity of 1,6-naphthyridine derivatives extends to various enzymes, including phosphodiesterases (PDEs). nih.govmdpi.com Specifically, derivatives of benzo[b] researchgate.netnih.govnaphthyridine have been identified as potential phosphodiesterase 5 (PDE5) inhibitors. nih.govgoogle.com While the provided information focuses on PDE5, it highlights the potential for 1,6-naphthyridine scaffolds to be developed as inhibitors for other PDE isoenzymes like phosphodiesterase III. The general mechanism involves the compound binding to the active site of the enzyme, thereby blocking its activity.
Receptor Interaction Studies
The interaction of 1,6-naphthyridine derivatives with various biological receptors is a key aspect of their pharmacological activity. smolecule.com Molecular docking studies are often employed to elucidate these interactions at a molecular level. Research has shown that the nitrogen atoms in the naphthyridine ring can participate in nucleophilic interactions, influencing how these compounds bind to receptors. smolecule.com The bromine atom can also play a crucial role in the binding affinity and reactivity of the molecule. Studies on naphthyridine derivatives have explored their binding to various receptors, contributing to the understanding of their potential therapeutic effects and side effect profiles. smolecule.comsemanticscholar.org
Development of Novel Therapeutic Agents for Neurological Disorders
Derivatives of the broader naphthyridine class have shown potential in the development of treatments for neurological disorders. researchgate.netgoogle.com.na For instance, 1,8-naphthyridine derivatives have been investigated for applications in conditions such as Alzheimer's disease. nih.govresearchgate.net Some benzo[h] researchgate.netnih.govnaphthyridine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme significant in neurodegenerative diseases like Parkinson's and Alzheimer's. Furthermore, a patent for 1,6-naphthyridine anti-convulsants suggests their potential utility in treating anxiety, mania, depression, and other neurological conditions. google.com.na
Structure-Activity Relationship (SAR) Elucidation
The study of how a molecule's chemical structure relates to its biological activity is fundamental in drug discovery. For 1,6-naphthyridine derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The this compound core serves as a key template for generating libraries of compounds to probe these relationships.
Research into the biological activities of naphthyridines has shown that specific substitutions on the core structure are critical for their function. researchgate.net For instance, studies on related naphthyridine isomers have demonstrated that the presence and position of a halogen atom can significantly enhance biological effects. The introduction of a bromine atom at the C-6 position of a 1,8-naphthyridine scaffold was found to boost antibacterial activity. mdpi.com This highlights the importance of the halogen's position in modulating the compound's interaction with biological targets.
Furthermore, SAR studies on 1H-imidazo[4,5-h] sigmaaldrich.com-naphthyridin-2(3H)-ones have identified them as potential c-Met kinase inhibitors, which are relevant in cancer therapy. researchgate.net The ability to systematically modify the this compound backbone allows researchers to explore how different functional groups at various positions influence kinase inhibition and other pharmacological activities, such as antimicrobial or antiviral effects. researchgate.net For example, in a series of 8-hydroxy naphthyridines developed as antileishmanial agents, the hydroxyl group at the 8-position was found to be essential for antiparasitic activity; its removal or methylation resulted in a significant loss of potency. acs.org This demonstrates the fine-tuning possible through SAR, where even small structural changes can lead to dramatic differences in biological outcomes.
| Naphthyridine Core | Substitution | Effect on Biological Activity | Reference |
|---|---|---|---|
| 1,8-Naphthyridine | Bromine at C-6 | Enhanced antibacterial activity | mdpi.com |
| 8-Hydroxy-1,6-naphthyridine | Removal/methylation of 8-OH group | Loss of antileishmanial activity | acs.org |
| 1H-imidazo[4,5-h] sigmaaldrich.com-naphthyridine | Various substitutions | Identified as c-Met kinase inhibitors | researchgate.net |
| Tetrahydro indeno-1,5-naphthyridine | Polycyclic structure | Showed selective inhibition of Leishmania topoisomerase IB | researchgate.net |
Organic Synthesis Building Blocks and Intermediates
This compound is a highly valued building block in organic chemistry. cymitquimica.com Its utility stems from the reactivity of the carbon-bromine bond, which provides a handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions.
The this compound scaffold is a key starting material for the construction of more elaborate heterocyclic systems. The bromine atom is readily displaced or utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. ambeed.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings or the introduction of diverse substituents. For example, related bromo-naphthyridine derivatives have been used to synthesize complex polycyclic structures like 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones and 5,6-dihydrodibenzo[b,h] sigmaaldrich.comnaphthyridines. umich.eduresearchgate.net This versatility makes this compound and its isomers crucial intermediates for accessing novel chemical matter with unique three-dimensional architectures. sigmaaldrich.com
In the pharmaceutical industry, this compound serves as a vital intermediate for the synthesis of active pharmaceutical ingredients (APIs). ambeed.comsmolecule.com The naphthyridine core is a recognized "privileged scaffold" found in numerous biologically active compounds, including anticancer and antimicrobial agents. evitachem.com The bromine atom at the 5-position allows for late-stage functionalization, a strategy that enables the rapid generation of a library of drug candidates from a common intermediate. This approach is efficient for exploring structure-activity relationships and optimizing a lead compound's pharmacological profile. acs.org Compounds like 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide are examples of such complex intermediates built upon the bromo-naphthyridine framework for drug discovery programs. cymitquimica.comsigmaaldrich.com
The utility of this compound extends to the agrochemical sector. cymitquimica.com The development of new pesticides and herbicides often relies on heterocyclic chemistry, and the naphthyridine skeleton is a promising scaffold for creating new active ingredients. The reactive bromine atom facilitates the synthesis of derivatives with potential fungicidal, insecticidal, or herbicidal properties. Research has shown that other bromo-substituted heterocycles can exhibit potent antifungal activity against plant pathogens, suggesting a similar potential for derivatives of this compound. mdpi.com Its role as a versatile synthetic intermediate makes it a valuable tool for researchers aiming to develop next-generation crop protection agents. cymitquimica.com
Materials Science Applications
The unique electronic and photophysical properties of the naphthyridine ring system have drawn interest from the field of materials science. The rigid, planar structure and electron-deficient nature of the diazine rings make these compounds suitable candidates for various applications.
Derivatives of 1,6-naphthyridine are being explored as components in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). smolecule.com The rigid and planar geometry of the naphthyridine core is advantageous for creating stable, thin films and minimizing non-radiative energy losses, which is crucial for efficient light emission. mdpi.com The electronic properties of the scaffold can be finely tuned by introducing various substituents, a process facilitated by precursors like this compound. Research on related naphthyridine-based materials has shown their potential as blue-emitting materials in OLEDs. mdpi.com Furthermore, the general class of brominated naphthyridines is investigated for its potential in organic semiconductors, underscoring the importance of this compound family in the development of advanced electronic materials.
Sensor and Semiconductor Material Research
The rigid, planar structure and unique electronic properties of the 1,6-naphthyridine core make its derivatives promising candidates for advanced materials, particularly in the fields of sensors and organic semiconductors. The reactivity of brominated naphthyridines allows for their incorporation into larger conjugated systems essential for these applications.
Derivatives of 1,6-naphthyridine are investigated for their potential use as luminescence materials and in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid geometry of these molecules is advantageous as it helps to minimize non-radiative energy losses, a crucial factor for efficient light emission in OLEDs. researchgate.net For instance, 3-Bromo-1,6-naphthyridin-5(6H)-one is explored as a precursor for new materials intended for use in sensors and semiconductors. The electronic properties endowed by the naphthyridine structure are key to this potential.
Research has shown that naphthyridine derivatives can be functionalized to act as fluorescent sensors. researchgate.net In a broader context, related brominated naphthyridine isomers have been employed in the design of novel materials for electronics, highlighting the utility of the bromo-naphthyridine scaffold in materials science. lookchem.com
Table 1: Applications of Naphthyridine Derivatives in Material Science
| Derivative Class | Application Area | Key Property/Function | Research Finding |
|---|---|---|---|
| Chromeno[4,3,2-de] lookchem.commdpi.comnaphthyridines | OLEDs, Fluorescent Materials | Rigid planar structure, Luminescence | The rigid geometry is desirable to minimize non-radiative energy loss in OLEDs. researchgate.net |
| 3-Bromo-1,6-naphthyridin-5(6H)-one | Sensors, Semiconductors | Electronic properties, Reactivity | Serves as a precursor for synthesizing advanced sensor and semiconductor materials. |
| General Naphthyridines | Chemical Sensors | Fluorescence | Can be developed into fluorescent dyes and sensors for detecting specific analytes. researchgate.net |
Polymer and Coating Innovations
The versatility of the this compound scaffold extends to the development of novel polymers and coatings. The ability to undergo polymerization or be incorporated into polymer backbones allows for the creation of materials with specialized electronic and physical properties.
For example, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is specifically noted for its potential in developing advanced polymers and coatings due to its unique structural characteristics. chemimpex.com The development of 1,5-naphthyridine-based polymers for use as new functional materials in electronics has also been reported, indicating a broader applicability for the naphthyridine class in polymer science. mdpi.com
Table 2: Properties of an INDT-based Conjugated Polymer for Electronics
| Property | Value/Observation | Significance |
|---|---|---|
| Synthesis Yield | Twelve-fold improvement with Benzyl protecting groups | Demonstrates an optimized and more efficient route to the monomer. scispace.com |
| Optical Band Gap | ~1.2 eV | Extremely small band gap, suitable for absorbing light in the near-IR region. scispace.com |
| Crystallinity | High, with correlation length > 20 nm | High crystallinity is linked to excellent charge transport properties. scispace.com |
| Charge Carrier Mobility | n-type mobility > 3 cm² V⁻¹ s⁻¹ | Exceptionally high mobility for an n-type organic semiconductor, promising for OFETs. scispace.com |
Supramolecular Chemistry and Molecular Recognition
The 1,6-naphthyridine framework is an excellent building block in supramolecular chemistry due to its defined geometry and the presence of nitrogen atoms that can act as hydrogen bond acceptors. This allows for the design of host molecules capable of recognizing and binding specific guest molecules with high selectivity.
The ability of naphthyridine-containing receptors to bind guest molecules is often studied using ¹H-NMR titration, which can determine the stoichiometry and association constants (K_b) of the resulting host-guest complexes. mdpi.com Hydrogen bonding interactions are a primary driver for this molecular recognition, making naphthyridine derivatives potent and effective receptors for biologically relevant molecules like biotin (B1667282). mdpi.com
Furthermore, the rigid and planar nature of the naphthyridine core makes its derivatives suitable for use as luminescent materials in molecular recognition applications. researchgate.net Fluorescent receptors based on the naphthyridine scaffold have been synthesized for the specific recognition of uric acid. researchgate.net These receptors demonstrate the utility of the naphthyridine unit in creating chemosensors where the binding event is signaled by a change in fluorescence. researchgate.net The formation of these host-guest assemblies relies on multiple hydrogen bonding interactions between the naphthyridine host and the target analyte. researchgate.net
Table 3: Molecular Recognition Studies of Naphthyridine-Based Receptors
| Receptor Type | Guest Molecule | Key Interaction | Finding |
|---|---|---|---|
| Naphthyridine Host (General) | Biotin Analogues | Hydrogen Bonding | Naphthyridine derivatives are potent binders and effective receptors for biotin methyl ester due to complex stabilization via hydrogen bonds. mdpi.com |
| Fluorogenic Naphthyridine Receptors | Uric Acid | Hydrogen Bonding, Fluorescence | Synthesized receptors show selective recognition of uric acid, demonstrated by changes in UV-vis and fluorescence spectra. researchgate.net |
| Chromeno[4,3,2-de] lookchem.commdpi.comnaphthyridines | General | Luminescence | The rigid, planar structure makes them suitable as luminescence materials for molecular recognition. researchgate.net |
Biochemical Research Tools for Mechanism Elucidation
Derivatives of this compound serve as valuable molecular probes and research tools for elucidating complex biological mechanisms. Their ability to be systematically modified allows for the exploration of structure-activity relationships (SAR), providing insights into the function of enzymes and receptors.
Compounds such as 3-Bromo-1,6-naphthyridin-5(6H)-one are used in biological research to study enzyme inhibitors and receptor interactions, with computational methods like molecular docking being employed to understand the binding mechanisms at the molecular level. Similarly, the tetrahydro derivative, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, is used to investigate the mechanisms of action of enzymes and receptors, aiding in the development of new therapeutic strategies. chemimpex.com
Specific derivatives have been developed to target key proteins in disease pathways. For example, novel 1,6-naphthyridine-2-one derivatives were synthesized and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in colorectal cancer. researchgate.net Preliminary SAR analysis of these compounds helped to identify the most promising candidates for further development. researchgate.net In another study, benzo[b] lookchem.commdpi.comnaphthyridine derivatives were synthesized and identified as inhibitors of monoamine oxidase (MAO), an important target for neurological disorders. mdpi.com
Naturally occurring 1,6-naphthyridine alkaloids, such as aaptamine (B1664758) and its derivatives, have been used to probe the mechanisms of cancer cell death. mdpi.com Studies using these compounds have revealed their ability to induce apoptosis by inhibiting specific proteins like the X-linked inhibitor of apoptosis protein (XIAP) and activating caspases, thereby elucidating key components of the apoptotic pathway. mdpi.com
Table 4: 1,6-Naphthyridine Derivatives as Biochemical Tools
| Derivative | Biological Target/System | Research Application/Insight |
|---|---|---|
| 3-Bromo-1,6-naphthyridin-5(6H)-one | Enzymes, Receptors | Used as a tool to study enzyme inhibition and receptor binding interactions. |
| 1,6-Naphthyridine-2-ones | FGFR4 Kinase | Served as scaffolds for developing selective inhibitors, with SAR studies guiding optimization against a cancer target. researchgate.net |
| Benzo[b] lookchem.commdpi.comnaphthyridines | Monoamine Oxidase (MAO) | Acted as inhibitors, providing tools to probe the function of a key enzyme in neurology. mdpi.com |
| Aaptamine Alkaloids | Apoptotic Pathway Proteins (e.g., XIAP) | Used to elucidate mechanisms of cancer cell death by observing their effects on specific cellular components. mdpi.com |
Advanced Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 5-Bromo-1,6-naphthyridine. The asymmetry of the molecule results in a unique signal for each hydrogen and carbon atom in the aromatic system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, typically between δ 7.5 and 9.5 ppm. The protons on the naphthyridine ring system are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. The exact chemical shifts are influenced by the bromine substituent and the positions of the nitrogen atoms. For instance, in the related 1,6-naphthyridine-5(6H)-one, aromatic protons resonate in distinct, well-defined multiplets. cymitquimica.com The proton ortho to the bromine atom (H-4) and the protons adjacent to the nitrogen atoms (H-2, H-7) are expected to appear further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms of the naphthyridine core. Aromatic carbons typically resonate in the δ 120-160 ppm range. The carbon atom directly bonded to the bromine (C-5) is expected to have its signal shifted to a lower field (deshielded) due to the halogen's deshielding effect, while the carbons adjacent to the nitrogen atoms (C-2, C-4, C-7, C-8a) will also exhibit characteristic downfield shifts.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., H-2/H-3, H-7/H-8), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. These 2D techniques were crucial in confirming the structure of newly synthesized benzo[b]chromeno[4,3,2-de] bldpharm.comchemicalbook.comnaphthyridines.
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-2 | ~9.2 - 9.3 | C-2 | ~150 - 152 |
| H-3 | ~7.8 - 8.0 | C-3 | ~122 - 124 |
| H-4 | ~8.5 - 8.7 | C-4 | ~138 - 140 |
| H-7 | ~9.1 - 9.2 | C-4a | ~145 - 147 |
| H-8 | ~7.6 - 7.8 | C-5 | ~118 - 120 |
| C-7 | ~153 - 155 | ||
| C-8 | ~121 - 123 | ||
| C-8a | ~128 - 130 |
Note: The chemical shifts are predicted based on data from analogous naphthyridine structures and general substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and the types of bonds present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.
Characteristic Absorption Bands:
Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings are anticipated in the region of 3000–3100 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings will produce a series of sharp peaks in the 1400–1600 cm⁻¹ region. These are characteristic of the naphthyridine core.
C-Br Stretching: A distinct absorption band corresponding to the carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹. For example, related bromo-naphthyridine derivatives show a band around 650 cm⁻¹. hit2lead.com
Expected IR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-H In-plane Bending | 1000 - 1300 | Medium |
| C-H Out-of-plane Bending | 750 - 900 | Strong |
| C-Br Stretch | 600 - 700 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the 1,6-naphthyridine (B1220473) core gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. For related naphthyridine derivatives, these bands typically appear in the 200 to 350 nm range. hit2lead.com The presence of the bromine substituent, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine.
Expected UV-Vis Absorption Data for this compound (in Methanol (B129727) or Ethanol)
| Transition | Expected λmax (nm) |
|---|---|
| π → π | ~230 - 250 |
| π → π | ~310 - 330 |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₈H₅BrN₂), the molecular weight is approximately 209.05 g/mol .
Key Features of the Mass Spectrum:
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of two peaks of nearly equal intensity, one at m/z corresponding to [C₈H₅⁷⁹BrN₂]⁺ and the other at m/z+2 for [C₈H₅⁸¹BrN₂]⁺.
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the bromine atom ([M-Br]⁺) or hydrogen cyanide ([M-HCN]⁺), which are common fragmentation pathways for halogenated nitrogen heterocycles. The fragmentation pattern of related naphthyridine derivatives often involves cleavage of the naphthyridine framework, leading to characteristic fragment ions. smolecule.com
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | ~208/210 | Molecular ion doublet (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M+H]⁺ | ~209/211 | Protonated molecular ion doublet (in ESI/CI) |
| [M-Br]⁺ | ~129 | Loss of a bromine radical |
| [M-HCN]⁺ | ~181/183 | Loss of hydrogen cyanide from the pyridine (B92270) ring |
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. Although no specific crystal structure for this compound has been reported in the searched literature, data from closely related compounds, such as 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine, allows for well-founded inferences about its structural characteristics.
The 1,6-naphthyridine core is expected to be essentially planar due to its aromatic nature. The bromine atom's substitution at the C-5 position will influence the local bond angles and lengths. In the crystal lattice, intermolecular interactions such as π-π stacking between the planar naphthyridine rings and potential halogen bonding involving the bromine atom are anticipated to be significant forces governing the crystal packing. These interactions are crucial in determining the material's physical properties, such as melting point and solubility.
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula, C₈H₅BrN₂, to confirm the compound's empirical formula and purity. cymitquimica.com
**Theoretical Elemental Composition of this compound (C₈H₅BrN₂) **
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 45.96% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.41% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 38.22% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.40% |
| Total | 209.046 | 100.00% |
For a synthesized sample to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values, as is standard practice in chemical characterization. umich.edu
Emerging Trends and Future Directions in 5 Bromo 1,6 Naphthyridine Research
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of 5-bromo-1,6-naphthyridine and its derivatives is a cornerstone of its research, with a significant push towards greener and more efficient methodologies. derpharmachemica.com Traditional methods often involve multi-step sequences and harsh reaction conditions. scribd.com Current research is focused on overcoming these limitations.
Recent advancements include the development of one-pot, multi-component reactions (MCRs) that allow for the construction of the functionalized -naphthyridine core with high atom economy and reduced waste. scribd.com For instance, a one-pot, solvent-free method using KF/basic alumina (B75360) as a recyclable catalyst has been reported for the regioselective synthesis of functionalized -naphthyridines. scribd.com This approach not only offers high yields and purity but also aligns with the principles of green chemistry due to the reusability of the catalyst. scribd.com
Microwave-assisted synthesis is another promising avenue, significantly reducing reaction times and often improving yields. derpharmachemica.com For example, the synthesis of 3-amino-1-bromo-2,6-naphthyridine, a related bromo-naphthyridine, was achieved in high yield under microwave irradiation for just a few minutes. derpharmachemica.com Such techniques are being explored for their applicability to this compound synthesis to enhance efficiency.
The development of novel catalytic systems is also a key focus. Researchers are investigating the use of various catalysts to promote the cyclization and functionalization steps in naphthyridine synthesis. researchgate.net These efforts aim to provide milder reaction conditions, improve regioselectivity, and broaden the scope of accessible derivatives.
| Synthetic Approach | Key Features | Advantages | Reference |
| Multi-component Reactions (MCRs) | One-pot synthesis, multiple bond formations in a single step. | High atom economy, reduced waste, operational simplicity. | scribd.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, enhanced purity. | derpharmachemica.com |
| Novel Catalytic Systems | Employment of recyclable and efficient catalysts like KF/basic alumina. | Green chemistry principles, milder conditions, reusability. | scribd.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The 1,6-naphthyridine (B1220473) scaffold is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial properties. researchgate.netresearchgate.net Research into this compound is expanding to identify new biological targets and explore its potential in various therapeutic areas.
Derivatives of the broader naphthyridine family have been investigated for their activity against a variety of targets. For instance, certain 1,6-naphthyridine derivatives have been identified as inhibitors of human cytomegalovirus (HCMV) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinase. d-nb.info The bromine atom in the 5-position of this compound can significantly influence its binding affinity and selectivity for biological targets, potentially through halogen bonding interactions.
Current research is focused on screening this compound and its analogues against a diverse panel of kinases, proteases, and other enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. mdpi.com For example, derivatives of the related benzo[b] naphthyridine have shown antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.com The unique electronic properties conferred by the bromine atom are being leveraged to design inhibitors with novel mechanisms of action.
| Therapeutic Area | Potential Biological Target | Rationale | Reference |
| Oncology | Kinases (e.g., FGFR-1), Topoisomerases | The naphthyridine core is a known scaffold for kinase and topoisomerase inhibitors. | researchgate.netd-nb.info |
| Virology | Viral enzymes (e.g., HIV integrase, HSV-1 related enzymes) | Naphthyridine derivatives have demonstrated antiviral activity. | researchgate.netd-nb.info |
| Neurology | Monoamine Oxidase (MAO) B | Certain benzo[b] naphthyridine derivatives have shown potent MAO B inhibition. | researchgate.net |
Rational Design of Derivatives with Enhanced Potency and Selectivity
The rational design of this compound derivatives is a key strategy to optimize their therapeutic potential. By systematically modifying the core structure, researchers aim to enhance potency against the desired target while improving selectivity over off-target molecules, thereby reducing potential side effects.
Structure-activity relationship (SAR) studies are crucial in this process. For example, in the development of inhibitors based on other heterocyclic scaffolds, the introduction of a bromine atom has been shown to enhance binding to kinase hinge regions through halogen bonding. This principle is being applied to the design of this compound derivatives. Modifications at other positions of the naphthyridine ring, such as the introduction of various substituents, are being explored to fine-tune the electronic and steric properties of the molecule for optimal target engagement.
The synthesis of libraries of diverse derivatives allows for comprehensive screening and the identification of lead compounds with improved pharmacological profiles. For instance, the synthesis of a library of β-carboline fused systems, which share some structural similarities with naphthyridines, was achieved through intramolecular 1,3-dipolar cycloaddition reactions, enabling the exploration of a wide chemical space. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental techniques is accelerating the discovery and development of novel this compound-based compounds. researchgate.net Molecular docking and molecular dynamics simulations are being used to predict the binding modes of this compound derivatives to their biological targets. researchgate.net
These computational approaches provide valuable insights into the key interactions that govern binding affinity and selectivity, guiding the rational design of more potent and specific molecules. researchgate.net For example, computational studies on naphthyridine derivatives as corrosion inhibitors have provided a molecular-level understanding of their interaction with metal surfaces. researchgate.net A similar approach can be applied to biological systems.
Experimental validation of computational predictions is essential. Techniques such as X-ray crystallography of ligand-protein complexes can provide detailed structural information that confirms binding modes and informs further design iterations. The integration of these methodologies creates a powerful feedback loop for the efficient optimization of lead compounds.
Investigation into Catalytic and Supramolecular Roles
Beyond its therapeutic potential, this compound is being explored for its potential roles in catalysis and supramolecular chemistry. The nitrogen atoms in the naphthyridine ring system can act as ligands for metal coordination, making these compounds attractive candidates for the development of novel catalysts. researchgate.net
The ability of naphthyridine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them interesting building blocks for the construction of supramolecular assemblies. researchgate.net The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and the design of self-assembling systems.
Research in this area is still in its early stages but holds promise for the development of new functional materials with applications in areas such as sensing, electronics, and catalysis. The unique electronic and structural features of this compound make it a versatile platform for the design of molecules with tailored properties for these advanced applications.
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-1,6-naphthyridine, and how do reaction conditions influence yield?
The synthesis of this compound is typically achieved via halogenation of 1,6-naphthyridin-5(6H)-one using phosphorus oxybromide (POBr₃) at 95°C for 1 hour (57% yield) . Alternative methods include microwave-assisted cyclization of precursors like 2-(4-cyano-3-pyridyl)propionitrile, which achieves 79.8% yield under controlled conditions . Key factors include temperature, reaction time, and stoichiometry of halogenating agents. Lower yields in bromination compared to chlorination (e.g., POCl₃ at 130°C for 20 hours gives 90% yield) highlight the need for optimized protocols .
Q. How does regioselectivity in halogenation impact the reactivity of 1,6-naphthyridine derivatives?
Bromination of 1,6-naphthyridine occurs preferentially at the 3-, 5-, or 8-positions depending on reaction conditions. For example, in CCl₄ with Br₂, a mixture of 3-bromo-, 8-bromo-, and 3,8-dibromo derivatives forms (68%, 22%, and 11% yields, respectively), while acetic acid as a solvent favors 8-bromination (55% yield) . The 5-position is activated for substitution due to electronic effects, making it a strategic site for further functionalization .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Mass spectrometry (MS) and X-ray crystallography are essential. Brominated naphthyridines exhibit distinct fragmentation patterns in MS, aiding structural confirmation . X-ray analysis resolves ambiguities in substituent positioning, as demonstrated for 7-amino-5-bromo-4-methyl-2-oxo-1,6-naphthyridine . Elemental analysis (C, H, N, Br) and NMR (¹H/¹³C) further validate purity and regiochemistry .
Advanced Research Questions
Q. How can nucleophilic substitution at the 5-bromo position be optimized for diverse functionalization?
The 5-bromo group undergoes substitution with amines under neat conditions. For example, 5-chloro-7-methyl-1,6-naphthyridine reacts with benzylamine at 145°C under N₂ to yield 5-benzylamino-7-methyl-1,6-naphthyridine (40% yield) . Competing side reactions (e.g., dehalogenation) are minimized by controlling temperature and avoiding protic solvents. Computational studies (DFT) predict activation barriers for substitution, guiding solvent and catalyst selection .
Q. What strategies resolve contradictions in halogenation outcomes under varying conditions?
Discrepancies in bromination products (e.g., 3-bromo vs. 8-bromo derivatives) arise from solvent polarity and temperature. Systematic screening using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) identifies optimal conditions. For example, CCl₄ promotes multiple brominations, while acetic acid limits reactivity to the 8-position . Reproducibility requires strict control of Br₂ stoichiometry and reaction duration .
Q. How do computational methods enhance the design of this compound derivatives for catalytic applications?
Molecular docking studies (e.g., for c-KIT inhibitors) and density functional theory (DFT) calculations predict electronic properties and binding affinities. These methods guide the design of derivatives like 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxamide, a scaffold in drug discovery . MD simulations assess stability in biological matrices, prioritizing synthetic targets .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are recommended for formulating research questions on halogenated naphthyridines?
- PICO : Define Population (e.g., 1,6-naphthyridine core), Intervention (bromination), Comparison (chlorination vs. bromination), and Outcome (yield, regioselectivity).
- FINER : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel reactivity), Novel (unexplored substitutions), Ethical (safe handling), and Relevant (applications in medicinal chemistry) .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in hydrogenolysis of this compound?
Hydrogenolysis via catalytic hydrogenation (Pd/C, EtOH, 1 atm H₂) achieves 60% yield, while hydrazinolysis (H₂NNH₂, CuSO₄) offers 91% overall yield but requires multi-step purification . Contradictions arise from substrate sensitivity to reducing agents. Method selection depends on scalability vs. purity requirements.
Safety and Reproducibility
Q. What protocols ensure safe handling of this compound during synthesis?
- Use inert atmospheres (N₂/Ar) for exothermic reactions.
- Avoid inhalation of brominated intermediates; employ fume hoods and PPE .
- Store derivatives in dry, ventilated conditions to prevent decomposition .
Emerging Applications
Q. How is this compound utilized in green chemistry initiatives?
Microwave-assisted synthesis reduces reaction times (e.g., 3 hours vs. 20 hours) and improves yields (79.8% vs. 57%) compared to conventional methods . Solvent-free conditions and biodegradable catalysts (e.g., MCM-41-SO₃H) align with sustainable chemistry goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
